
Ibufenac's Market Withdrawal: A Technical
Review of its Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ibufenac

Cat. No.: B014817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced to the UK market in

1966 for the management of chronic rheumatic diseases. However, within two years, it was

voluntarily withdrawn by its manufacturer, Boots, due to concerns over severe liver toxicity. This

in-depth technical guide provides a historical and scientific overview of the events leading to

Ibufenac's market withdrawal. While specific clinical trial data from the 1960s remains largely

unpublished, this document synthesizes available information, contextualizes the toxicological

findings within the broader understanding of NSAID-induced hepatotoxicity, and outlines the

probable experimental approaches and signaling pathways implicated in Ibufenac's liver-

damaging effects. This analysis serves as a case study for drug development professionals on

the critical importance of post-marketing surveillance and the unforeseen metabolic liabilities of

drug candidates.

Historical Context and Timeline
Ibufenac emerged from the same research program at Boots that later developed the highly

successful NSAID, Ibuprofen. Marketed as Dytransin, Ibufenac initially showed promise as an

effective anti-inflammatory and analgesic agent.
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Year Event Reference

1966

Ibufenac (Dytransin) is

marketed in the United

Kingdom for the treatment of

chronic rheumatic disease.

[1]

Feb 1968
Boots voluntarily withdraws

Ibufenac from the UK market.
[1]

Post-1968

The withdrawal is attributed to

multiple reports of severe

hepatotoxicity observed in

patients.

[2]

The withdrawal decision was based on a comprehensive review of the drug's safety profile and

the prevailing medical opinion regarding drugs with hepatotoxic potential.[1] Notably, after its

withdrawal in the UK, Ibufenac continued to be used in Japan for a period without similar

reports of widespread liver injury, suggesting potential pharmacogenomic or metabolic

differences in patient populations.

Quantitative Data on NSAID-Induced Liver Injury
Direct quantitative data from Ibufenac's pre-clinical or clinical studies are not readily available

in published literature.[3] To provide a comparative context, this section summarizes data on

liver injury associated with other NSAIDs, including its successor, Ibuprofen.

Table 1: Incidence of Liver Injury with Various NSAIDs
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NSAID
Incidence of
Clinically Apparent
Liver Injury

Notes Reference

Ibufenac

Data not publicly

available from original

trials.

Withdrawn from the

market due to

hepatotoxicity.

[2][3]

Ibuprofen
1.0-1.6 cases per

100,000 prescriptions

Generally considered

to have a low risk of

hepatotoxicity among

NSAIDs.

[4]

Diclofenac

Higher incidence than

Ibuprofen, with

estimates around 1-9

cases per 100,000

persons.

One of the most

frequently implicated

NSAIDs in drug-

induced liver injury.

[5]

Bromfenac

Estimated at 1 in

10,000 users leading

to acute liver failure.

Withdrawn from the

market due to severe

hepatotoxicity.

[3]

Benoxaprofen

Not specified, but

withdrawn due to

hepatotoxicity.

Another example of

an NSAID removed

from the market for

liver damage.

[2]

Table 2: Characteristics of Ibuprofen-Induced Liver Injury from a Systematic Review of 22

Cases
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Parameter Value Reference

Mean Patient Age 31 years [6]

Female Patients 55% [6]

Mean Cumulative Dose 30 g [6]

Mean Time to Onset 12 days [6]

Most Common Injury Pattern Hepatocellular [6]

Development of Vanishing Bile

Duct Syndrome
6 cases [6]

Full Recovery 11 patients [6]

Progression to Acute Liver

Failure (Death/Transplant)
5 cases [6]

Probable Experimental Protocols for Hepatotoxicity
Assessment
While the specific protocols for Ibufenac are not detailed in public records, the following

represents standard methodologies for assessing drug-induced liver injury during the period of

its development and for NSAIDs in general.

Preclinical Animal Studies
Acute, Sub-chronic, and Chronic Toxicity Studies: These studies would have been conducted

in at least two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or

monkey). Animals would receive escalating doses of Ibufenac over varying durations.

Parameters Monitored:

Clinical Observations: Daily checks for signs of toxicity (e.g., lethargy, changes in appetite,

jaundice).

Body Weight and Food Consumption: Regular measurements to assess general health.
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Clinical Pathology: Periodic blood draws to measure liver function tests (LFTs), including:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Alkaline phosphatase (ALP)

Total bilirubin

Histopathology: At the end of the study, liver tissues would be collected, preserved,

sectioned, and examined under a microscope for evidence of cellular damage, such as

necrosis, inflammation, and steatosis.

Clinical Trials
Phase I-III Studies: Human subjects would have been monitored for adverse events, with a

particular focus on liver-related issues.

Monitoring During Clinical Trials:

Regular LFTs: Blood tests for ALT, AST, ALP, and bilirubin would have been conducted at

baseline and at regular intervals throughout the trial.

Adverse Event Reporting: Any symptoms suggestive of liver injury (e.g., nausea, fatigue,

jaundice, abdominal pain) would be recorded and investigated.

Dose-Escalation Studies: Carefully controlled studies to determine the maximum tolerated

dose, with close monitoring of liver enzymes.

Signaling Pathways in NSAID-Induced
Hepatotoxicity
The precise mechanisms of Ibufenac-induced liver injury are not fully elucidated. However,

research on other NSAIDs points to a multi-faceted process involving metabolic idiosyncrasy

and cellular stress.
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A key area of investigation for arylacetic acid NSAIDs like Ibufenac is the formation of reactive

metabolites. One study in rhesus monkeys directly compared the disposition of Ibufenac and

Ibuprofen and found that the acyl glucuronide metabolite of Ibufenac was more reactive and

resulted in a higher degree of covalent binding to plasma proteins in vivo. This suggests a

potential mechanism for Ibufenac's enhanced hepatotoxicity.

Below is a generalized signaling pathway for NSAID-induced hepatotoxicity, with a specific

notation for the likely role of Ibufenac's reactive metabolite.
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Caption: Proposed mechanism of Ibufenac-induced hepatotoxicity.

This diagram illustrates the metabolic activation of Ibufenac to a reactive acyl glucuronide,

which can then lead to mitochondrial dysfunction, oxidative stress, and the formation of protein

adducts, culminating in hepatocellular injury.

Experimental Workflow for Investigating
Hepatotoxicity
The following workflow represents a logical sequence of experiments to characterize the

hepatotoxic potential of a new chemical entity, drawing lessons from cases like Ibufenac.
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Caption: A typical workflow for assessing drug-induced liver injury.
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Conclusion
The withdrawal of Ibufenac from the market serves as a significant case study in

pharmacovigilance and the challenges of predicting idiosyncratic drug-induced liver injury.

While the specific clinical data that precipitated its removal are not extensively documented in

the public domain, the available evidence points to a clear signal of severe hepatotoxicity. The

higher reactivity of its acyl glucuronide metabolite compared to that of its safer successor,

Ibuprofen, offers a plausible mechanistic explanation for its adverse effects. For contemporary

drug development professionals, the Ibufenac story underscores the necessity of robust

preclinical toxicology programs, vigilant clinical monitoring, and comprehensive post-marketing

surveillance to ensure patient safety.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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